Methyl 3-ethyl-1H-pyrazole-5-carboxylate

Beschreibung

Methyl 3-ethyl-1H-pyrazole-5-carboxylate (CAS 834869-10-2) is a pyrazole-based heterocyclic compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . It is synthesized via a multi-step pathway starting from butanone and diethyl oxalate. Claisen condensation of these precursors yields ethyl 2,4-dioxohexanoate, which is subsequently treated with hydrazine hydrate to form the pyrazole ring. Methylation using dimethyl sulfate (DMS) introduces the methyl ester group at the 5-position, resulting in the final product .

The compound is commercially available in purities up to 97% and is stored under dry, room-temperature conditions .

Structure

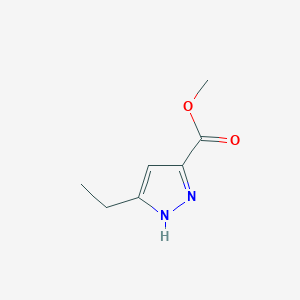

2D Structure

Eigenschaften

IUPAC Name |

methyl 5-ethyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-5-4-6(9-8-5)7(10)11-2/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHJTPCDNQDUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656024 | |

| Record name | Methyl 5-ethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834869-10-2 | |

| Record name | Methyl 5-ethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects. Therefore, it’s plausible that Methyl 3-ethyl-1H-pyrazole-5-carboxylate may interact with a variety of biological targets.

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the broad range of biological activities exhibited by pyrazole derivatives, it’s likely that this compound could influence multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (16819 g/mol) and its lipophilic nature suggest that it may be well-absorbed and distributed throughout the body.

Biochemische Analyse

Biochemical Properties

Methyl 3-ethyl-1H-pyrazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with D-amino acid oxidase (DAO), an enzyme that catalyzes the oxidative deamination of D-amino acids. This interaction is crucial as it helps protect DAO cells from oxidative stress induced by D-Serine. Additionally, this compound may interact with other biomolecules, influencing their activity and stability.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to prevent formalin-induced tonic pain by inhibiting specific cellular pathways. This compound’s ability to modulate gene expression and cellular metabolism makes it a valuable tool in studying cellular responses and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent and selective inhibitor of D-amino acid oxidase (DAO), thereby protecting DAO cells from oxidative stress. This inhibition is achieved through the compound’s binding to the active site of the enzyme, preventing its normal catalytic activity. Additionally, this compound may influence other molecular targets, leading to changes in cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods. Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular responses, highlighting the importance of monitoring its stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as protecting cells from oxidative stress and modulating cellular pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with D-amino acid oxidase (DAO) is a key aspect of its metabolic pathway This interaction affects the metabolic flux and levels of metabolites, contributing to its overall biochemical activity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different tissues can influence its overall efficacy and potential side effects. Studying the transport and distribution mechanisms can provide insights into optimizing its therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interaction with molecular targets and its overall biochemical activity. Understanding the subcellular localization of this compound can provide valuable information for developing targeted therapeutic strategies.

Biologische Aktivität

Methyl 3-ethyl-1H-pyrazole-5-carboxylate is a member of the pyrazole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and insecticidal applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Overview of Pyrazole Derivatives

Pyrazole derivatives are characterized by their five-membered ring structure containing two adjacent nitrogen atoms. They have been extensively studied for their pharmacological properties, which include:

- Antimicrobial Activity : Effective against various pathogens.

- Anticancer Activity : Inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : Inhibiting inflammatory pathways.

- Insecticidal Properties : Effective against agricultural pests.

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Enzyme Inhibition : This compound acts as a selective inhibitor of D-amino acid oxidase (DAO), which plays a crucial role in oxidative stress regulation. By inhibiting DAO, it protects cells from oxidative damage.

- Cell Signaling Modulation : It influences various signaling pathways that regulate cellular functions such as proliferation and apoptosis. For instance, studies have shown that it can enhance caspase-3 activity in cancer cell lines, indicating its role in promoting apoptosis .

Anticancer Activity

This compound has demonstrated significant anticancer properties in vitro and in vivo. A study evaluating its effects on breast cancer cells (MDA-MB-231) revealed:

| Concentration (μM) | Apoptosis Induction (%) | Caspase-3 Activity (fold increase) |

|---|---|---|

| 1.0 | Morphological changes | N/A |

| 10.0 | N/A | 1.33 - 1.57 |

These results highlight the compound's potential as an apoptosis-inducing agent in cancer therapy .

Anti-inflammatory Activity

In a recent evaluation of anti-inflammatory effects, this compound exhibited potent inhibition of COX enzymes, which are key players in the inflammatory response:

| Enzyme | IC50 (μM) |

|---|---|

| COX-1 | 5.40 |

| COX-2 | 0.01 |

| 5-LOX | 1.78 |

The selectivity index for COX inhibition indicates its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial and Insecticidal Activities

The compound also shows promise in agricultural applications due to its insecticidal properties. Preliminary bioassays indicated effective activity against pests such as Aphis fabae at concentrations around 500 mg/L .

Case Studies

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activities:

- Synthesis and Evaluation of Derivatives : Researchers synthesized various derivatives and assessed their biological activities, noting that modifications at specific positions on the pyrazole ring significantly influenced potency against cancer cell lines and microbial pathogens .

- Structure-Activity Relationship (SAR) : The SAR analysis demonstrated that electron-withdrawing substituents at specific positions increased inhibitory activity against cancer cell proliferation and enhanced antimicrobial efficacy .

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

Role in Agrochemicals:

Methyl 3-ethyl-1H-pyrazole-5-carboxylate is primarily utilized as a building block in the development of agrochemicals. Its derivatives are effective as herbicides and fungicides, enhancing crop protection against pests and diseases. The compound's ability to inhibit specific enzymes in target organisms makes it a valuable asset in agrochemical formulations.

Case Study: Herbicide Development

A study demonstrated that formulations containing this compound exhibited significant herbicidal activity against various weed species. The compound was shown to disrupt metabolic pathways critical for weed survival, thus providing an effective means of crop management.

Pharmaceuticals

Intermediate in Drug Synthesis:

In the pharmaceutical industry, this compound serves as an intermediate in synthesizing numerous therapeutic agents. It has been linked to drugs targeting conditions such as inflammation and cancer.

Therapeutic Effects:

Research indicates that derivatives of this compound possess antimicrobial and anticancer properties. For instance, studies have reported its effectiveness against various pathogens and its potential to induce apoptosis in cancer cells.

| Therapeutic Area | Effectiveness |

|---|---|

| Antimicrobial | Effective against multiple pathogens |

| Anticancer | Induces apoptosis in cancer cells |

| Anti-inflammatory | Reduces inflammation markers |

Material Science

Advanced Materials Development:

this compound is explored for its potential in creating advanced materials, including polymers and coatings. Its unique chemical structure allows for modifications that enhance material properties such as durability and resistance to environmental factors.

Case Study: Coating Applications

Research has shown that incorporating this compound into polymer matrices results in coatings with improved mechanical properties and resistance to degradation from UV exposure and moisture.

Organic Synthesis

Reagent in Chemical Reactions:

As a reagent, this compound facilitates the synthesis of complex organic molecules. It allows for more efficient reactions compared to traditional methods, making it a preferred choice among chemists.

Synthesis Pathways:

Recent studies have outlined various synthetic routes involving this compound, showcasing its versatility in forming diverse chemical structures through reactions such as cycloaddition and condensation.

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Example Reaction:

-

Reagents: Aqueous NaOH (20% w/w)

-

Product: 1,3-Dimethyl-pyrazole-5-carboxylic acid

Mechanism:

The reaction proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbon, followed by elimination of methanol.

Methylation Reactions

The compound participates in alkylation reactions, particularly at the nitrogen atoms of the pyrazole ring.

Example Reaction (Industrial Scale):

-

Reagents: Dimethyl carbonate, NaH (sodium hydride)

-

Conditions: Dimethylformamide (DMF), molar ratio of dimethyl carbonate to pyrazole ester = 3–8:1, NaH (10–50% of substrate amount), optimized for selectivity .

-

Product: 1-Methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester

Key Findings:

-

Dimethyl carbonate acts as a green methylating agent, replacing toxic methyl iodide or dimethyl sulfate .

-

Alkylation occurs preferentially at the N1 position due to steric and electronic factors .

Chlorination Reactions

Electrophilic chlorination at the pyrazole ring’s 4-position has been demonstrated using hydrochloric acid and hydrogen peroxide.

Example Reaction:

-

Reagents: HCl (37%), H₂O₂ (35%)

-

Product: 1-Methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester

-

Yield: Not explicitly reported, but purity confirmed via post-reaction washing (Na₂SO₃, Na₂CO₃) .

Mechanism:

The reaction involves in situ generation of hypochlorous acid (HOCl), which facilitates electrophilic substitution at the electron-rich 4-position of the pyrazole ring .

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol using strong reducing agents.

Example Reaction:

-

Reagents: Lithium aluminum hydride (LiAlH₄)

-

Product: (2,5-Dimethyl-2H-pyrazol-3-yl)-methanol

Condensation Reactions

The compound serves as a precursor in condensation reactions to form fused heterocycles or Schiff bases.

Example Application:

-

Reagents: β-(1,5-Dimethyl-3-pyrazolyl)-β-oxopropionitrile, triethylamine, p-fluorophenylisocyanate

-

Product: α-Cyano-p-fluoro-3-(1,5-dimethyl-3-pyrazolyl)-β-oxopropionanilide

-

Significance: Demonstrates utility in synthesizing bioactive molecules with anti-inflammatory properties .

Comparative Reaction Data

Vergleich Mit ähnlichen Verbindungen

Pyrazole carboxylates are structurally versatile due to substituent variations at the 1-, 3-, and 5-positions. Below is a detailed comparison of Methyl 3-ethyl-1H-pyrazole-5-carboxylate with analogous compounds:

Structural and Functional Group Variations

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Key Structural Features |

|---|---|---|---|---|

| This compound | 834869-10-2 | - 3-Ethyl, 5-methyl ester | C₇H₁₀N₂O₂ | Unsubstituted N1, ethyl at C3, methyl ester |

| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 4027-57-0 | - 3-Methyl, 5-ethyl ester | C₇H₁₀N₂O₂ | Ethyl ester at C5, methyl at C3 |

| Ethyl 1-methyl-1H-pyrazole-5-carboxylate | 197079-26-8 | - 1-Methyl, 5-ethyl ester | C₇H₁₀N₂O₂ | Methyl at N1, ethyl ester at C5 |

| Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate | 55781-86-7 | - 3-Methoxy, 1-methyl, 5-methyl ester | C₈H₁₂N₂O₃ | Methoxy at C3, methyl at N1 |

Key Observations :

- Positional isomerism : Ethyl vs. methyl ester groups (C5) influence solubility and metabolic stability. For example, methyl esters (e.g., 834869-10-2) are generally more lipophilic than ethyl esters (e.g., 4027-57-0) .

Key Observations :

- Methylation with DMS (for 834869-10-2) is efficient but requires careful handling due to DMS toxicity .

- Arylmethylation (e.g., in 1-arylmethyl derivatives) is solvent-dependent; polar aprotic solvents like acetonitrile improve yields .

Key Observations :

- The 3-ethyl group in this compound contributes to antifungal activity by enhancing hydrophobic interactions with fungal enzymes .

- Ferrocene-containing analogs (e.g., 3-ferrocenyl derivatives) exhibit unique redox-mediated cytotoxicity .

Key Observations :

- This compound’s hazard profile necessitates stringent handling compared to non-irritating analogs like 3-methylbenzyl derivatives .

Vorbereitungsmethoden

Synthesis via Dimethyl Carbonate and Sodium Hydride (NaH)

This method, detailed in a Chinese patent, leverages dimethyl carbonate as a green methylating reagent, replacing hazardous methylating agents like dimethyl sulfate.

- Reactants: Ethyl 3-ethyl-5-pyrazolecarboxylate, sodium hydride (NaH), and dimethyl carbonate.

- Solvent: Dimethylformamide (DMF).

- Conditions: The mixture is stirred at 110°C for approximately 4 hours under a nitrogen atmosphere.

- Reaction Mechanism: NaH deprotonates the pyrazole carboxylate, facilitating nucleophilic attack on dimethyl carbonate, leading to methylation at the nitrogen atom, producing methyl 3-ethyl-1H-pyrazole-5-carboxylate.

| Parameter | Value |

|---|---|

| Molar ratio (pyrazole ester:dimethyl carbonate:NaH) | 1:5-7:1.5 |

| Reaction temperature | 100-150°C |

| Reaction time | 8-12 hours |

| Pressure | 0.5-1.1 MPa |

| Yield | Approximately 90% |

- The process includes a preliminary purification step involving filtration, vacuum distillation, and solvent removal to obtain high-purity methyl ester.

Preparation via Dimethyl Formamide and Dimethyl Carbonate (Alternative Method)

This approach employs diethylene glycol dimethyl ether as a polar solvent, with potassium carbonate as a base, to facilitate methylation.

- Reactants: Ethyl 3-ethyl-5-pyrazolecarboxylate, dimethyl carbonate, potassium carbonate.

- Solvent: Diethylene glycol dimethyl ether.

- Conditions: React at ambient pressure, 100-150°C, for about 4 hours.

- Reaction: Similar nucleophilic methylation occurs, with the base activating the pyrazole nitrogen.

| Parameter | Value |

|---|---|

| Molar ratio (pyrazole ester:dimethyl carbonate:potassium carbonate) | 1:5-7:1-1.5 |

| Reaction temperature | 100-150°C |

| Reaction time | 4 hours |

| Yield | Approximately 89% |

- The process also involves purification steps, including washing with sodium sulfite and sodium carbonate solutions, drying over anhydrous sodium sulfate, and solvent removal.

Chlorination to Obtain the Chlorinated Derivative

The methylated pyrazole ester is subsequently chlorinated to produce methyl 3-ethyl-4-chloro-1H-pyrazole-5-carboxylate.

- Reactants: The methyl ester, concentrated hydrochloric acid, and hydrogen peroxide.

- Conditions: The mixture is cooled to 20-30°C, with hydrogen peroxide added dropwise, followed by incubation at 50-70°C for 5-7 hours.

- Reaction: The chlorination occurs via electrophilic substitution, replacing the hydrogen at position 4 with chlorine.

| Parameter | Value |

|---|---|

| Hydrochloric acid concentration | 35-40% |

| Hydrogen peroxide concentration | 30-40% |

| Molar ratio (ester:HCl:H2O2) | 1:11-14:1.1-1.6 |

| Temperature | 20-70°C |

| Yield | Approximately 90% |

- The product is washed with sodium sulfite and sodium carbonate solutions to remove residual chlorinated impurities, dried, and purified to obtain the refined chlorinated ester.

Summary of Advantages

- Environmental and Safety Improvements: Replacing toxic methylating agents and corrosive chlorinating reagents with dimethyl carbonate, hydrochloric acid, and hydrogen peroxide significantly reduces environmental impact and enhances process safety.

- High Yield and Purity: Both methods achieve yields exceeding 89%, with purification steps ensuring high product purity.

- Process Flexibility: The methods allow for adjustments in reaction conditions and solvents, offering adaptability for industrial scale-up.

Q & A

Q. What analytical methods identify and quantify degradation products under stressed conditions?

- Answer : Accelerated stability studies (e.g., 40°C/75% RH) combined with LC-MS/MS detect hydrolyzed products (e.g., carboxylic acid derivatives). Mass fragmentation patterns and isotopic labeling trace degradation pathways. Quantify impurities using calibrated HPLC with UV/Vis or charged aerosol detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.